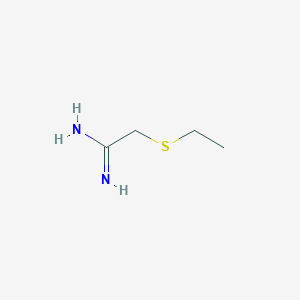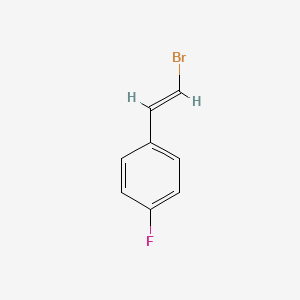
1-(2-Bromovinyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-bromovinyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromovinyl group and a fluorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with a bromovinyl precursor. One common method is the Heck reaction, where 4-fluorobenzene is reacted with (E)-1-bromo-2-vinylbenzene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the coupling of the bromovinyl group to the fluorobenzene ring.
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-4-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2-bromovinyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include substituted fluorobenzenes with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids derived from the oxidation of the vinyl group.
Reduction Reactions: Products include alkanes formed by the reduction of the vinyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
(E)-1-(2-bromovinyl)-4-fluorobenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, (E)-1-(2-bromovinyl)-4-fluorobenzene is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry
The compound is used in the development of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism by which (E)-1-(2-bromovinyl)-4-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism involves interactions with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2-bromovinyl)-4-chlorobenzene
- (E)-1-(2-bromovinyl)-4-methylbenzene
- (E)-1-(2-bromovinyl)-4-nitrobenzene
Uniqueness
(E)-1-(2-bromovinyl)-4-fluorobenzene is unique due to the presence of both a bromovinyl group and a fluorobenzene ring. This combination imparts distinct reactivity and properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H6BrF |
|---|---|
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
1-[(E)-2-bromoethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |
InChI-Schlüssel |
GSOVTFWJZJYQSY-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/Br)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


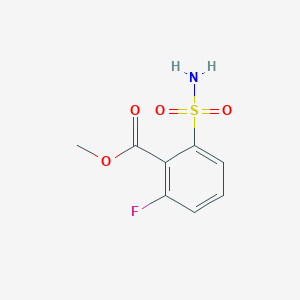
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
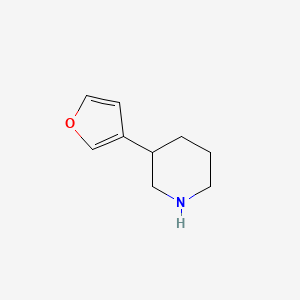
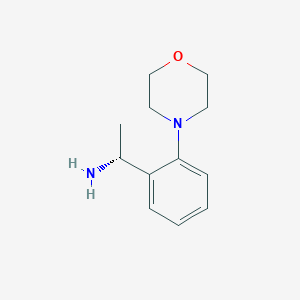
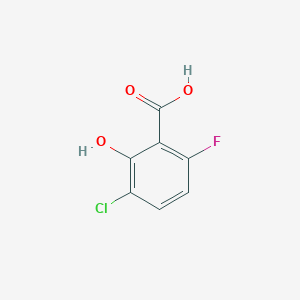
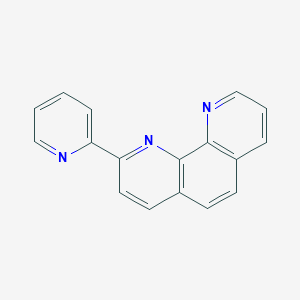
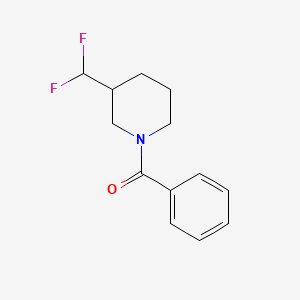

![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)

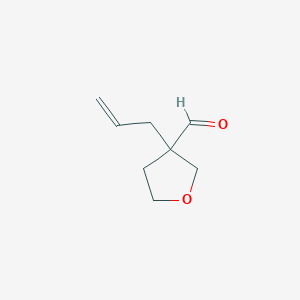

![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
